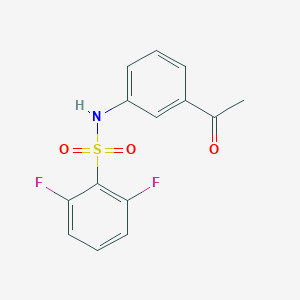
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising tool for research in various fields.
Mécanisme D'action
The exact mechanism of action of DAS is not fully understood, but it is believed to work through a variety of pathways. One proposed mechanism is that DAS inhibits the activity of enzymes involved in the production of reactive oxygen species, which can contribute to the development of cancer and other diseases. Additionally, DAS has been found to have an effect on the expression of genes involved in cell cycle regulation and apoptosis, suggesting that it may have a role in regulating cell growth and survival.
Biochemical and Physiological Effects:
DAS has been found to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant activity. Additionally, DAS has been shown to have an effect on the expression of genes involved in cell cycle regulation and apoptosis, suggesting that it may have a role in regulating cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DAS in lab experiments is its wide range of potential applications. Additionally, DAS is relatively easy to synthesize and purify, making it a readily available tool for researchers. However, there are also some limitations to using DAS in lab experiments. One potential limitation is that the exact mechanism of action of DAS is not fully understood, which can make it difficult to interpret results. Additionally, DAS has been found to have some toxicity in certain cell lines, which may limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research involving DAS. One area of interest is in the development of new cancer treatments based on the anti-tumor activity of DAS. Additionally, there is potential for DAS to be used as a tool for studying the role of reactive oxygen species in disease development. Finally, further research is needed to fully understand the mechanism of action of DAS and its potential applications in a range of fields.
Méthodes De Synthèse
The synthesis of DAS can be achieved through a multi-step process that involves the reaction of 3-acetylphenol with 2,6-difluorobenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the intermediate N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide, which can be purified through a series of recrystallization steps.
Applications De Recherche Scientifique
DAS has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where DAS has been found to have anti-tumor activity against a range of cancer cell lines. Additionally, DAS has been shown to have anti-inflammatory and antioxidant effects, making it a promising tool for research in these areas as well.
Propriétés
Nom du produit |
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H11F2NO3S |
Poids moléculaire |
311.31 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H11F2NO3S/c1-9(18)10-4-2-5-11(8-10)17-21(19,20)14-12(15)6-3-7-13(14)16/h2-8,17H,1H3 |
Clé InChI |
UPGMJODIZBORLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)





![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)
